![molecular formula C5H7FO2S B2795865 双环[1.1.1]戊烷-1-磺酰氟 CAS No. 2416234-57-4](/img/structure/B2795865.png)

双环[1.1.1]戊烷-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

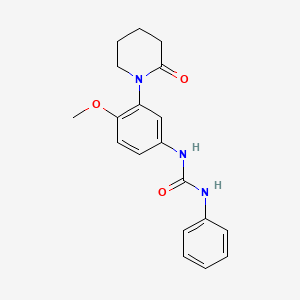

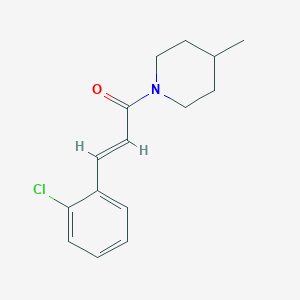

Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo [1.1.1]pentanes (19F-BCPs) has been developed .

Molecular Structure Analysis

Structurally, BCPs have primarily been deployed as substitutes for commonplace para-substituted arenes. The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .Chemical Reactions Analysis

The chemical reactions involving BCPs are complex and varied. Recent advances in the synthetic chemistry of BCPs have focused on radical multicomponent carboamination of [1.1.1]propellane .Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-bicyclo [1.1.1]pentanes have been studied . They have been shown to improve the physicochemical and pharmacokinetic properties of drug candidates .科学研究应用

自由基介导的螺旋桨烷双官能化

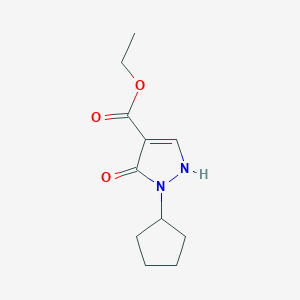

双环[1.1.1]戊烷 (BCP) 衍生物,包括用磺酰氟改性的衍生物,在生物等排体的合成中已看到创新应用。通过自由基介导的螺旋桨烷双官能化,开发了一种有效的磺酰炔基、烯丙基和氰基取代的 BCP 衍生物的实用制备方法。该方法以其温和的光化学条件、广泛的官能团耐受性和优异的原子经济性而脱颖而出,促进了克级规模上多种 BCP 衍生物的合成 (Wu 等人,2021)。

硒醚和硫醚官能化

BCP 的多功能性通过由硒代磺酸盐/硫代磺酸盐和螺旋桨烷合成的硒醚和硫醚官能化衍生物进一步得到证明。该方法在温和条件下以良好的产率产生同时带有硒醚/硫醚和砜基的 BCP。该方案以其优异的原子经济性和简单性而著称,这对于克级规模的制备和广泛的官能团相容性至关重要 (Wu 等人,2020)。

BCP 烷基胺的模块化方法

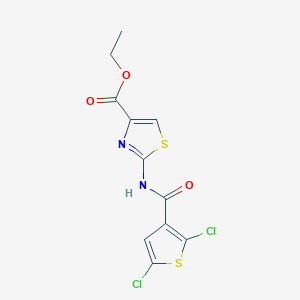

在药物发现中,BCP 基序作为药物生物等排体具有很高的价值。已经开发出一种用于制备官能化 BCP 烷基胺的模块化策略,为将氟烷基引入 BCP 骨架提供了一种通用方法。该策略还扩展到以 S 为中心的自由基,用于将砜和硫醚引入 BCP 核心,从而能够快速构建 BCP 型生物等排体,展示了该方法在药物化学中的效用 (Huang 等人,2023)。

未来方向

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The introduction of this sp3-rich scaffold as a potential bioisostere for para-substituted benzene rings is a highly attractive prospect not only chemically but also from an intellectual property perspective .

作用机制

Target of Action

Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .

Biochemical Pathways

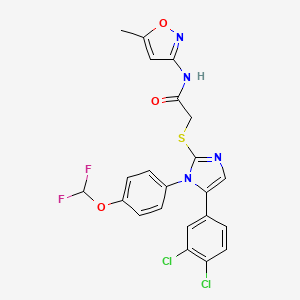

Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.

Action Environment

The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .

属性

IUPAC Name |

bicyclo[1.1.1]pentane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYGVGRCMVECMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)

![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)

![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2795801.png)

![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)